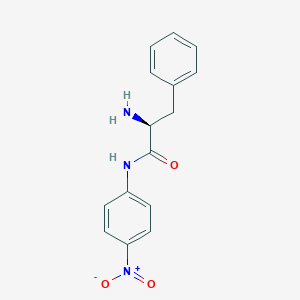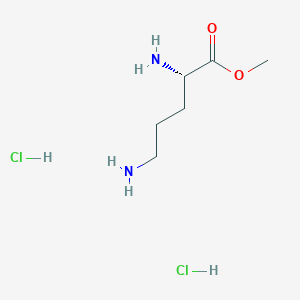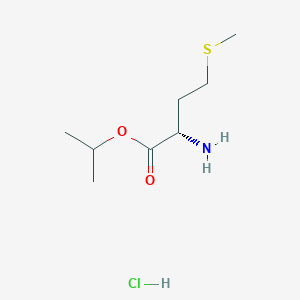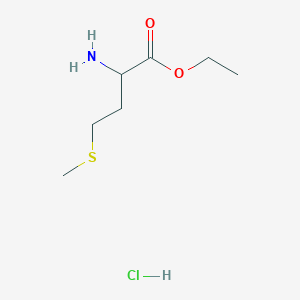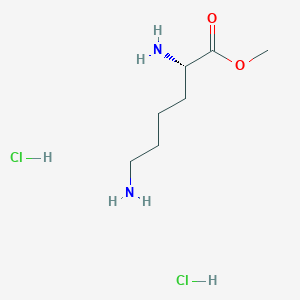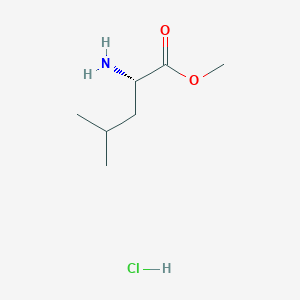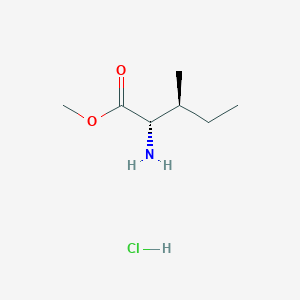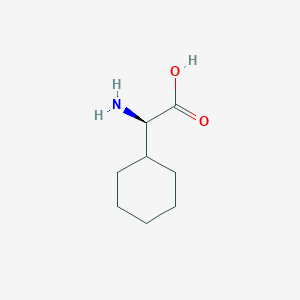
D-Cyclohexylglycine
Descripción general
Descripción
D-Cyclohexylglycine is a chemical compound with the molecular formula C8H15NO2 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da .
Synthesis Analysis
D-Cyclohexylglycine can be synthesized using various methods. It is used in peptide synthesis and has been identified as a component in the synthesis of dipeptidyl peptidase-IV inhibitors . It is also used in the production of other amino acids, resins, and reagents .Molecular Structure Analysis
The molecular structure of D-Cyclohexylglycine consists of a cyclohexyl group (a six-membered carbon ring) attached to a glycine residue, an amino acid. The exact structure can be viewed using molecular visualization tools .Physical And Chemical Properties Analysis
D-Cyclohexylglycine has a molecular formula of C8H15NO2 . It is used in laboratory chemicals and in the synthesis of substances .Aplicaciones Científicas De Investigación
Anticancer Properties
D-Cyclohexylglycine, as a ligand in platinum (Pt) complexes, has shown promising results in cancer therapy. A study by Hosseini-Hashemi et al. (2022) found that two Pt complexes with cyclohexylglycine exhibited significant anticancer activity against the HCT116 human colon cancer cell line. This suggests potential applications of D-Cyclohexylglycine derivatives in developing cancer treatments.
Synthesis and Chemical Properties
The synthesis of optically active α-Cyclohexylglycine, an analogue of valine, has been a focus in pharmaceutical and peptide chemistry. Tamura & Harada (1978) discussed various methods of synthesizing α-Cyclohexylglycine, indicating its relevance in chemical synthesis processes.
Enzyme Inhibition
D-Cyclohexylglycine analogues have been studied for their potential as enzyme inhibitors. A research by Parmee et al. (2004) evaluated substituted 4-amino cyclohexylglycine analogues as dipeptidyl peptidase IV (DP-IV) inhibitors. This suggests the utility of D-Cyclohexylglycine in developing treatments for conditions like diabetes.
Conformational Studies in Polypeptides
Research on poly(d-cyclohexylglycine), as conducted by Palumbo et al. (1981), shows that D-Cyclohexylglycine plays a role in the study of polypeptide structures. Understanding these structures is crucial in biochemistry and molecular biology.
Chemosensor Development
D-Cyclohexylglycine derivatives have applications in the development of chemosensors. For instance, Tanabe et al. (2001) utilized Dansylglycine-modified cyclodextrin for molecule detection, showcasing the utility of D-Cyclohexylglycine derivatives in analytical chemistry.
Safety and Hazards
According to the safety data sheet, D-Cyclohexylglycine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
(2R)-2-amino-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWSIDTKSNDCU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353119 | |
| Record name | D-Cyclohexylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cyclohexylglycine | |
CAS RN |
14328-52-0 | |
| Record name | Cyclohexylglycine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Cyclohexylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYLGLYCINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU105BHB7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of D-Cyclohexylglycine in peptide synthesis, and how does it influence peptide structure?
A1: D-Cyclohexylglycine is a non-natural amino acid used in peptide synthesis to introduce structural constraints and modify the properties of peptides. [, ] For instance, incorporating D-Cyclohexylglycine into oxytocin analogs [] can influence the overall conformation and flexibility of the peptide backbone. Similarly, in polypeptides like poly(d-cyclohexylglycine), it contributes to the adoption of specific secondary structures. [] While the exact conformational influence depends on the specific peptide sequence and position of D-Cyclohexylglycine, its presence can significantly impact biological activity and stability.
Q2: Are there studies exploring the conformational behavior of peptides containing D-Cyclohexylglycine?
A2: Yes, research has investigated the conformational behavior of polypeptides incorporating D-Cyclohexylglycine. [] Specifically, studies have focused on understanding the secondary structures adopted by poly(d-cyclohexylglycine). These studies typically employ techniques like circular dichroism and infrared spectroscopy to elucidate the conformational preferences induced by the cyclic side chain of D-Cyclohexylglycine within the polypeptide chain.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



